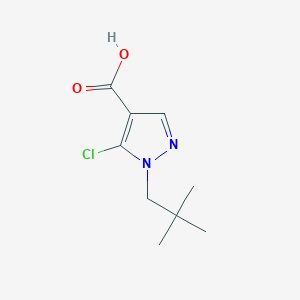

5-Chloro-1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid

Description

5-Chloro-1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid (CAS: 956755-70-7) is a pyrazole derivative with the molecular formula C₉H₁₃ClN₂O₂ and a molecular weight of 216.66 g/mol. It features a pyrazole ring substituted with a chlorine atom at the 5-position, a 2,2-dimethylpropyl (neopentyl) group at the 1-position, and a carboxylic acid moiety at the 4-position. Key physicochemical properties include a water solubility of 21.3 µg/mL at pH 7.4, as reported in experimental studies .

Properties

Molecular Formula |

C9H13ClN2O2 |

|---|---|

Molecular Weight |

216.66 g/mol |

IUPAC Name |

5-chloro-1-(2,2-dimethylpropyl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C9H13ClN2O2/c1-9(2,3)5-12-7(10)6(4-11-12)8(13)14/h4H,5H2,1-3H3,(H,13,14) |

InChI Key |

DYFPBXOMXCIELX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CN1C(=C(C=N1)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-1H-pyrazole-4-carboxylic acid with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the use of 5-chloro-1H-pyrazole-4-carboxylic acid and 2,2-dimethylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction is also conducted in an organic solvent, such as dichloromethane, under reflux conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with higher oxidation states, while reduction can produce alcohols or other reduced forms. Substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives.

Scientific Research Applications

5-Chloro-1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in various chemical reactions and processes.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the chlorine atom and the carboxylic acid group can influence its binding affinity and specificity for these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-chloro-1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid with structurally related pyrazole derivatives and analogs, focusing on molecular features, physicochemical properties, and synthetic yields.

Table 1: Structural and Physicochemical Comparison

Key Comparative Analysis

The carboxylic acid moiety may facilitate hydrogen bonding or salt formation, influencing solubility and reactivity . Derivatives 3a–3b: Replacement of the neopentyl group with aryl substituents (e.g., phenyl, 4-chlorophenyl) and substitution of the carboxylic acid with carboxamide groups (e.g., CONH-pyrazole) increases molecular weight and introduces π-π stacking or dipole interactions. The cyano (CN) group in 3a–3b may enhance binding affinity in biological targets . The cyclopropyl and 2-fluorophenyl groups may optimize lipophilicity and bioavailability . Carboxamide Analogs (e.g., ): Replacement of COOH with CO-NH-Me reduces acidity and may alter membrane permeability or enzymatic interactions .

Synthetic Efficiency Derivatives 3a–3d () were synthesized via EDCI/HOBt-mediated coupling, with yields ranging from 62–71%.

Physicochemical Properties The target compound’s aqueous solubility (21.3 µg/mL) is lower than typical carboxamide derivatives (e.g., 3a–3b), which lack ionizable carboxylic acid groups. Melting points for 3a–3d (123–183°C) correlate with molecular symmetry and intermolecular forces, such as hydrogen bonding in carboxamides .

Biological Relevance

- While biological data are absent in the evidence, the structural features of these compounds suggest applications as kinase inhibitors, antimicrobial agents, or herbicides. For example, the pyrazolo[3,4-b]pyridine scaffold in HR218541 is associated with kinase inhibition .

Biological Activity

5-Chloro-1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid is a member of the pyrazole class of compounds, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C8H12ClN3O2

- Molecular Weight : 203.65 g/mol

- CAS Number : [not provided in the search results]

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects. The biological activity of this compound can be contextualized within these general properties.

-

Anti-inflammatory Activity

- Pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, studies have demonstrated that certain pyrazole derivatives exhibit significant COX-2 inhibitory activity, suggesting potential use in treating inflammatory conditions .

- Antimicrobial Activity

- Antitumor Activity

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- COX Inhibition : By inhibiting COX enzymes, this compound may reduce the synthesis of pro-inflammatory mediators such as prostaglandins.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazoles can modulate oxidative stress pathways, contributing to their anticancer effects.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.